[1-(2-Fluorophenyl)piperidin-4-yl]methanol
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Overview
Description
[1-(2-Fluorophenyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorophenyl group and a hydroxyl group attached to the piperidine ring makes this compound unique and of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that [1-(2-Fluorophenyl)piperidin-4-yl]methanol might interact with its targets in a similar manner.
Biochemical Pathways
Piperidine derivatives are known to play a role in various biochemical processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
It is known that piperidine derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Action Environment
It is known that environmental factors can greatly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
[1-(2-Fluorophenyl)piperidin-4-yl]methanol has been found to exhibit significant antiplasmodial activity, suggesting its potential role in biochemical reactions related to malaria treatment . The hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Cellular Effects
The compound has shown to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria, in cultured cells . This compound was found to produce 56 to 93% inhibition of parasite growth at 40 μg/mL .
Molecular Mechanism
It is suggested that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Fluorophenyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2-Fluorophenyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimalarial Research: The compound has shown potential in the development of antimalarial drugs due to its activity against resistant strains of Plasmodium falciparum.
Medicine:
Pharmaceutical Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness:
- Fluorophenyl Group: The presence of the fluorophenyl group in [1-(2-Fluorophenyl)piperidin-4-yl]methanol provides unique chemical properties, such as increased stability and reactivity.
- Hydroxyl Group: The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
[1-(2-fluorophenyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNYOWBFLHTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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